3-Methoxy-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzaldehyde
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Overview
Description
3-Methoxy-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzaldehyde is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and a benzaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzaldehyde typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the etherification of 3-methoxy-4-hydroxybenzaldehyde with 2-(3-phenoxyphenoxy)ethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and phenoxy groups can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: 3-Methoxy-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzoic acid.
Reduction: 3-Methoxy-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways, possibly due to its structural similarity to certain bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Methoxy-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzaldehyde is not fully understood, but it is believed to interact with various molecular targets due to its structural features. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The ether linkages and aromatic rings could play a role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-hydroxybenzaldehyde (Vanillin): Known for its use as a flavoring agent and in pharmaceuticals.
3-Ethoxy-4-methoxybenzaldehyde: Used as a pharmaceutical intermediate and in neuroinflammatory studies.
4-Methoxy-3-methylbenzaldehyde: Utilized in various chemical syntheses.
Uniqueness
3-Methoxy-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzaldehyde is unique due to its multiple ether linkages and extended aromatic system, which may confer distinct chemical and biological properties compared to its simpler analogs.
Properties
IUPAC Name |
3-methoxy-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O6/c1-26-24-16-19(18-25)10-11-23(24)29-15-13-27-12-14-28-21-8-5-9-22(17-21)30-20-6-3-2-4-7-20/h2-11,16-18H,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBMGXWROWIVID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCOCCOC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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